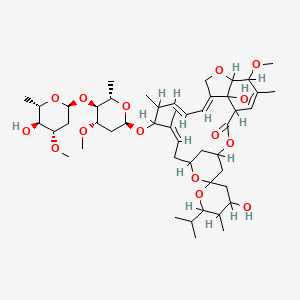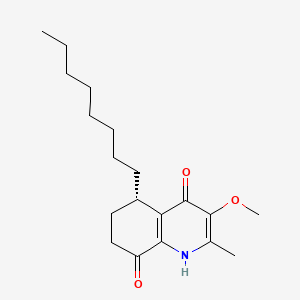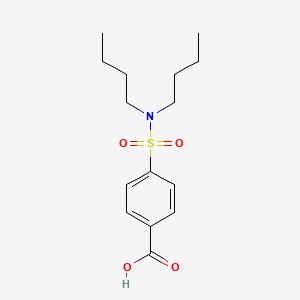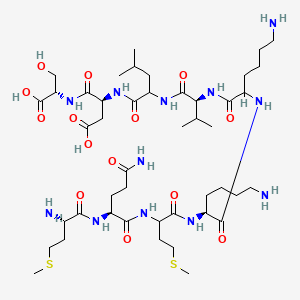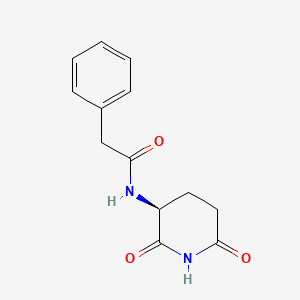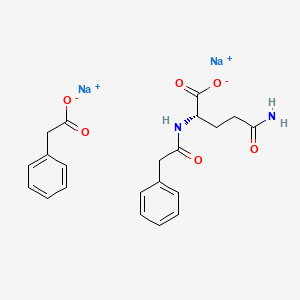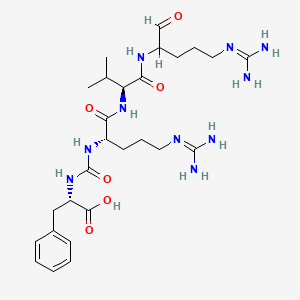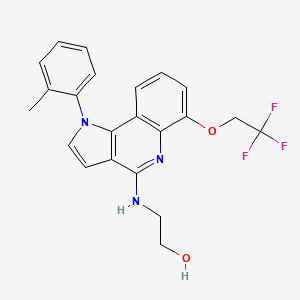
Ethanol, 2-((1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Übersicht
Beschreibung
AU-413 is an anti-ulcer agent.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
A significant application of this compound is in the development of chemosensors. For instance, Park et al. (2015) synthesized a chemosensor that utilizes a quinoline fluorophore, showing remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution. This sensor could detect and quantify Zn2+ in living cells and water samples, showcasing its practicality in biological and aqueous sample monitoring. The sensing mechanism was also supported by theoretical calculations (Park et al., 2015).
Enzymatic Synthesis and Antitumor Activity
Nagarapu et al. (2011) described the synthesis, characterization, and resolution of novel (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives. These compounds were isolated using lipases and showed antitumor activity against cancer cells like human neuroblastoma SK-N-SH and human lung carcinoma A549 cell line in vitro. The S-(-) alcohol compound, in particular, was more effective in inhibiting tumor cell growth (Nagarapu et al., 2011).
Synthesis of Functionalized Pyrroloquinolines
Yamashkin et al. (2003) studied the behavior of 5-amino-2-phenyl- and 5-amino-1-methyl-2-phenylindoles in reactions leading to the preparation of pyrrolo[2,3-g]- and pyrrolo[3,2-f]quinolines with functional substituents. This research contributes to our understanding of synthesizing functionally substituted pyrroloquinolines, which can have potential applications in various fields including pharmaceuticals (Yamashkin et al., 2003).
Fluorescent Sensors Based on Pyrazoloquinoline Skeleton
Mac et al. (2010) synthesized novel fluorescing dyes based on the 1H-pyrazolo[3,4-b]quinoline skeleton. These compounds act as sensors for the fluorescence detection of small inorganic cations in various solvents. The study found that compounds containing crown ether are sensitive to any investigated ions, while those containing amino alcohol exhibit better selectivity to two-valued cations (Mac et al., 2010).
Eigenschaften
CAS-Nummer |
220853-85-0 |
|---|---|
Produktname |
Ethanol, 2-((1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- |
Molekularformel |
C22H20F3N3O2 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-[[1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]quinolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C22H20F3N3O2/c1-14-5-2-3-7-17(14)28-11-9-16-20(28)15-6-4-8-18(30-13-22(23,24)25)19(15)27-21(16)26-10-12-29/h2-9,11,29H,10,12-13H2,1H3,(H,26,27) |
InChI-Schlüssel |
OXCKWCUIGSKVPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=CC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
Kanonische SMILES |
CC1=CC=CC=C1N2C=CC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AU-413 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

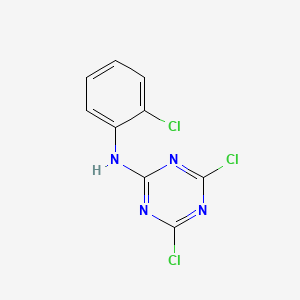
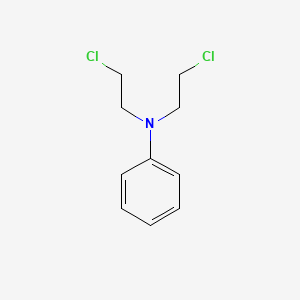
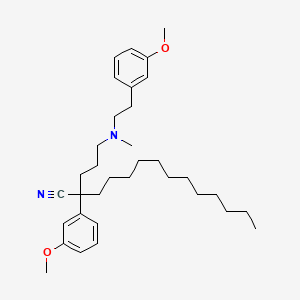
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)
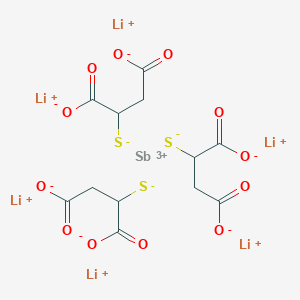

![2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid](/img/structure/B1666046.png)
